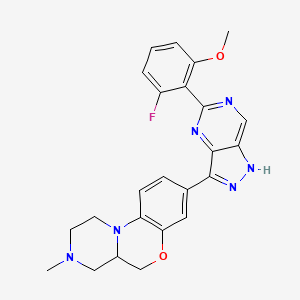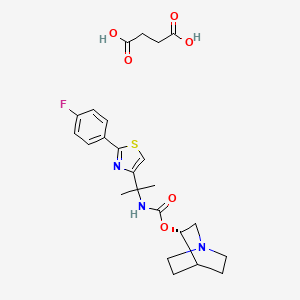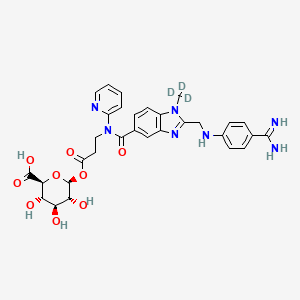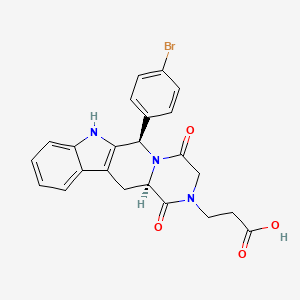
hCA I-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
hCA I-IN-2: is a selective inhibitor of human carbonic anhydrase I. It also exhibits inhibitory activity against other isoforms such as human carbonic anhydrase II, human carbonic anhydrase IX, and human carbonic anhydrase XII, but with significantly lower affinity . This compound is primarily used in research settings to study the inhibition of carbonic anhydrase enzymes, which play crucial roles in various physiological processes, including pH regulation and ion transport .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of hCA I-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its inhibitory activity. The synthetic route typically involves:
Formation of the core structure: This involves the synthesis of a benzimidazole or similar heterocyclic core.
Functionalization: Introduction of sulfonamide groups and other substituents to enhance selectivity and potency.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions: hCA I-IN-2 primarily undergoes substitution reactions, particularly involving the sulfonamide group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic reagents such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
科学研究应用
Chemistry: hCA I-IN-2 is used as a tool compound to study the inhibition of carbonic anhydrase enzymes. It helps in understanding the structure-activity relationships and the design of more potent inhibitors .
Biology: In biological research, this compound is used to investigate the role of carbonic anhydrase enzymes in various physiological processes, including pH regulation, ion transport, and fluid secretion .
Industry: In the industrial sector, this compound can be used in the development of diagnostic tools and assays for detecting carbonic anhydrase activity .
作用机制
hCA I-IN-2 exerts its effects by binding to the active site of carbonic anhydrase enzymes, thereby inhibiting their catalytic activity. The compound interacts with the zinc ion present in the active site, preventing the enzyme from converting carbon dioxide to bicarbonate and protons . This inhibition disrupts the enzyme’s normal function, leading to various physiological effects depending on the specific isoform targeted .
相似化合物的比较
Acetazolamide: A well-known carbonic anhydrase inhibitor used clinically for glaucoma and altitude sickness.
Methazolamide: Another carbonic anhydrase inhibitor with similar applications to acetazolamide.
Dorzolamide: Used in the treatment of glaucoma by reducing intraocular pressure.
Uniqueness of hCA I-IN-2: this compound is unique in its high selectivity for human carbonic anhydrase I compared to other isoforms. This selectivity makes it a valuable tool for studying the specific role of human carbonic anhydrase I in various physiological and pathological processes .
属性
分子式 |
C26H20BrN5O3S |
|---|---|
分子量 |
562.4 g/mol |
IUPAC 名称 |
4-[4-[[3-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]indol-1-yl]methyl]triazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H20BrN5O3S/c27-20-8-5-18(6-9-20)26(33)14-7-19-15-31(25-4-2-1-3-24(19)25)16-21-17-32(30-29-21)22-10-12-23(13-11-22)36(28,34)35/h1-15,17H,16H2,(H2,28,34,35)/b14-7+ |
InChI 键 |
OZCMEGCKDHVCKV-VGOFMYFVSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CN(N=N3)C4=CC=C(C=C4)S(=O)(=O)N)/C=C/C(=O)C5=CC=C(C=C5)Br |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CN(N=N3)C4=CC=C(C=C4)S(=O)(=O)N)C=CC(=O)C5=CC=C(C=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12419549.png)






![[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12419588.png)

